molecular formula C8H8BrN5 B279515 N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE

N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B279515
M. Wt: 254.09 g/mol
InChI Key: AGFBOLXLQYQOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The presence of a bromobenzyl group attached to the tetrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of 3-bromobenzyl bromide with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and yield of the compound. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-5-methoxytryptamine: This compound has a similar benzyl group but differs in the presence of a methoxy group and a tryptamine backbone.

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine:

Uniqueness

N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8BrN5

Molecular Weight

254.09 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C8H8BrN5/c9-7-3-1-2-6(4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14)

InChI Key

AGFBOLXLQYQOOA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CNC2=NNN=N2

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC2=NNN=N2

Origin of Product

United States

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